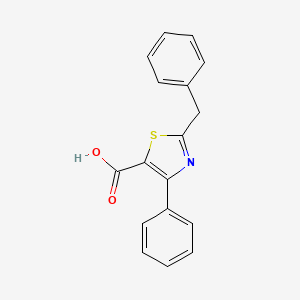

2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

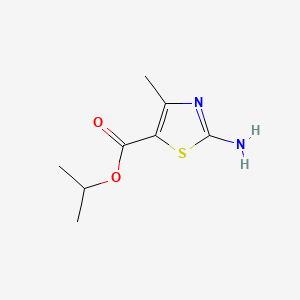

“2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a chemical compound that has been designed and synthesized as a structural analogue of febuxostat . It incorporates a methylene amine spacer between the phenyl ring and thiazole ring . The compound is part of a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a methylene amine spacer between the phenyl ring and thiazole ring . This is in contrast to febuxostat, where the phenyl ring is directly linked with the thiazole moiety .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which consists of sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and can activate or stop biochemical pathways and enzymes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.26 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

pH Sensing and Fluorescent Chemosensors

Benzothiazole-based compounds have been designed for multifluorescence emissions in various states, highlighting their utility in pH sensing within physiological ranges. Such compounds exhibit reversible acid/base-switched emission transitions, ideal for detecting pH fluctuations in biological and neutral water samples, demonstrating their potential in environmental monitoring and biomedical diagnostics (Kai Li et al., 2018).

Anti-inflammatory and Anticancer Activities

Thiazolo[3,2-a]pyrimidine derivatives, related to the thiazole structure, have shown moderate anti-inflammatory activities, suggesting potential therapeutic applications (B. Tozkoparan et al., 1999). Additionally, benzothiazole derivatives have been investigated for anticancer activities, with certain compounds exhibiting significant effects against human cervical cancer cell lines, indicating the importance of thiazole compounds in developing new anticancer drugs (P. P. Prabhu et al., 2015).

Corrosion Inhibition

Thiazole hydrazones have been evaluated as corrosion inhibitors for mild steel in acidic media, showcasing their efficacy in protecting industrial materials. The adsorption of these inhibitors follows Langmuir isotherm, presenting a practical approach for enhancing the durability of metals in corrosive environments (Turuvekere K. Chaitra et al., 2016).

Drug Synthesis and Bioavailability

Compounds incorporating benzothiazole and similar heterocycles have been synthesized for their potential as angiotensin II receptor antagonists, indicating their role in developing treatments for hypertension. The study reveals the importance of heterocyclic compounds in designing drugs with improved bioavailability and therapeutic efficacy (Y. Kohara et al., 1996).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s plausible that this compound may have a range of effects at the molecular and cellular level .

Orientations Futures

Thiazole-bearing compounds, including “2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid”, have potential for the development of novel therapeutic agents for a variety of pathological conditions . Medicinal chemists are focusing their efforts on these compounds, and it is expected that new leads may be translated into new drugs .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on other thiazole compounds have shown that they can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid in animal models have not been reported yet. Studies on other thiazole compounds have shown that their effects can vary with dosage, with some compounds showing threshold effects or toxic effects at high doses .

Metabolic Pathways

Thiazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-17(20)16-15(13-9-5-2-6-10-13)18-14(21-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDPSENJELZGTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[3-[methyl(methylsulfonyl)amino]phenyl]methyl]acetamide](/img/structure/B2812083.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2812088.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2812092.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2812097.png)

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)